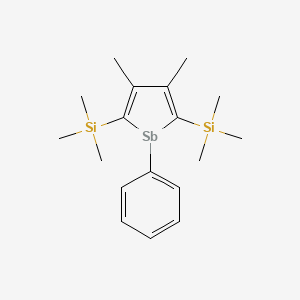
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole is an organostibole compound characterized by the presence of antimony within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole typically involves the following steps:
Formation of the Stibole Ring: The initial step involves the reaction of a stibine precursor with an alkyne to form the stibole ring. This reaction is often catalyzed by transition metals such as palladium or platinum under inert atmosphere conditions.
Introduction of Trimethylsilyl Groups: The trimethylsilyl groups are introduced via a silylation reaction, where trimethylsilyl chloride reacts with the stibole intermediate in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the stibole ring, typically using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it would likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of stibole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced stibole derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or alkylation agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents.
Substitution: Halogenation agents (e.g., bromine), alkylation agents (e.g., methyl iodide); reactions often require catalysts or bases.
Major Products
Oxidation: Stibole oxides.
Reduction: Reduced stibole derivatives.
Substitution: Various substituted stibole compounds depending on the reagents used.
Applications De Recherche Scientifique
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole has several applications in scientific research:
Materials Science: Used in the development of novel materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Organometallic Chemistry: Serves as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the production of advanced materials for electronics and photonics.
Mécanisme D'action
The mechanism by which 3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole exerts its effects is largely dependent on its interaction with molecular targets. In materials science, its electronic properties are influenced by the delocalization of electrons within the stibole ring. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2,5-bis(trimethylsilyl)-1H-stibole: Lacks the dimethyl groups at positions 3 and 4.
3,4-Dimethyl-1-phenyl-1H-stibole: Does not have the trimethylsilyl groups.
2,5-Dimethyl-1-phenyl-1H-stibole: Methyl groups are at different positions.
Uniqueness
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole is unique due to the combination of its structural features, which confer distinct electronic properties and reactivity. The presence of both dimethyl and trimethylsilyl groups enhances its stability and potential for functionalization, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
139426-49-6 |
|---|---|
Formule moléculaire |
C18H29SbSi2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
(3,4-dimethyl-1-phenyl-5-trimethylsilylstibol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C12H24Si2.C6H5.Sb/c1-11(9-13(3,4)5)12(2)10-14(6,7)8;1-2-4-6-5-3-1;/h1-8H3;1-5H; |
Clé InChI |
ZIPYFGKZVVVPJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([Sb](C(=C1C)[Si](C)(C)C)C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B14273069.png)
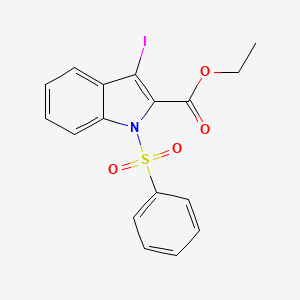

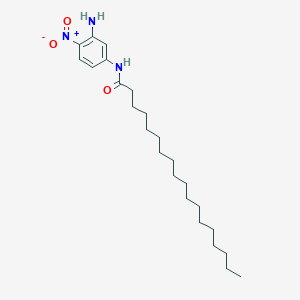
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)

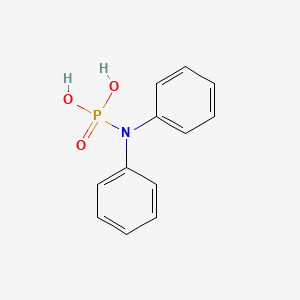
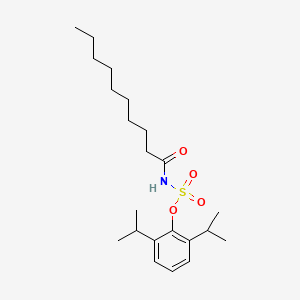
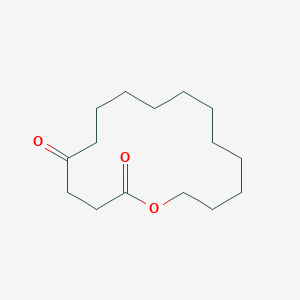
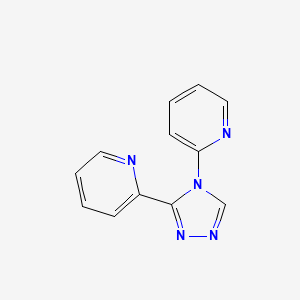

![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)

